TSHR antagonist S37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TSHR antagonist S37 is a selective and competitive antagonist of the thyrotropin receptor (TSHR). This compound is primarily used in scientific research to study the regulation of thyroid function and related pathological conditions such as Graves’ disease and thyroid tumors .
Preparation Methods
The synthesis of TSHR antagonist S37 involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes the formation of the thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole structure through a series of cyclization and condensation reactions. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
For industrial production, the compound is synthesized in larger quantities using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications .
Chemical Reactions Analysis
TSHR antagonist S37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TSHR antagonist S37 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the structure-activity relationship of TSHR and to develop new TSHR modulators.
Biology: The compound is used to investigate the role of TSHR in various biological processes, including cell proliferation and differentiation.
Medicine: this compound is used in preclinical studies to explore its potential therapeutic effects in treating thyroid-related disorders such as Graves’ disease and thyroid cancer.
Industry: The compound is used in the development of diagnostic assays for thyroid function and in the production of research reagents
Mechanism of Action
TSHR antagonist S37 exerts its effects by selectively binding to the thyrotropin receptor, thereby inhibiting its activation by thyrotropin or autoantibodies. This inhibition prevents the downstream signaling pathways mediated by G proteins and β-arrestins, which are involved in the regulation of thyroid hormone synthesis and secretion. By blocking TSHR activation, the compound can modulate thyroid function and mitigate the effects of hyperthyroidism and other thyroid-related disorders .
Comparison with Similar Compounds
TSHR antagonist S37 is unique in its high selectivity and competitive inhibition of the thyrotropin receptor. Similar compounds include:
TSHR antagonist S37a: A highly selective thyrotropin receptor antagonist with potential for treating Graves’ orbitopathy.
TSHR antagonist S37b: A less effective enantiomer of TSHR antagonist S37a, showing minor inhibition of the thyrotropin receptor.
NCGC00242595: A neutral antagonist at TSHR, used to distinguish between effects of TSH and autoantibodies.
These compounds share similar structural features but differ in their efficacy, selectivity, and potential therapeutic applications .
Properties
Molecular Formula |
C25H20N2O3S2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30) |
InChI Key |
YGFJFPYQZCZNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.